![molecular formula C18H20O B14645976 [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene CAS No. 56506-78-6](/img/structure/B14645976.png)
[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a 2-methylbut-2-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the benzyloxy group. The 2-methylbut-2-en-1-yl group can be introduced through a subsequent alkylation reaction using appropriate alkylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Nitrobenzene, sulfonylbenzene, halobenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Industry:
Mecanismo De Acción
The mechanism of action of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene involves its interaction with various molecular targets depending on its functional groups. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The 2-methylbut-2-en-1-yl group can undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparación Con Compuestos Similares
[4-(Benzyloxy)benzylidene]amine: Shares the benzyloxy group but differs in the presence of an imine group instead of the 2-methylbut-2-en-1-yl group.
[4-(Benzyloxy)benzene-1-sulfonyl chloride]: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles.
Uniqueness:
Structural Versatility: The combination of aromatic and aliphatic groups in [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene provides unique reactivity patterns not seen in simpler aromatic compounds.
Functional Group Diversity: The presence of both benzyloxy and 2-methylbut-2-en-1-yl groups allows for diverse chemical transformations and applications.
This detailed overview highlights the significance of this compound in various fields of scientific research and industrial applications
Propiedades
Número CAS |
56506-78-6 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
(3-methyl-4-phenylbut-2-enoxy)methylbenzene |
InChI |
InChI=1S/C18H20O/c1-16(14-17-8-4-2-5-9-17)12-13-19-15-18-10-6-3-7-11-18/h2-12H,13-15H2,1H3 |
Clave InChI |
VFOFOWJBOZLYEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


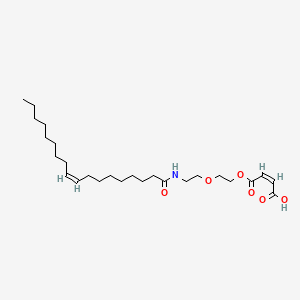
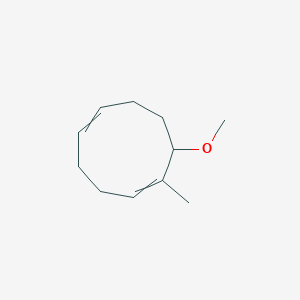


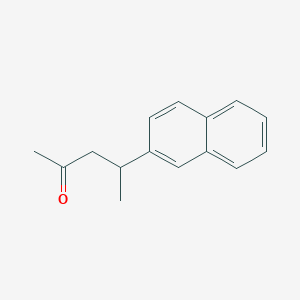

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
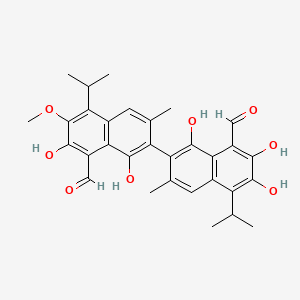
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
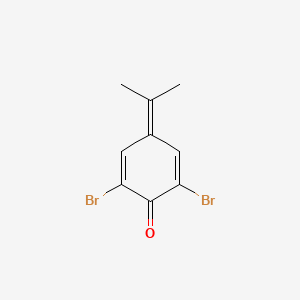
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)

